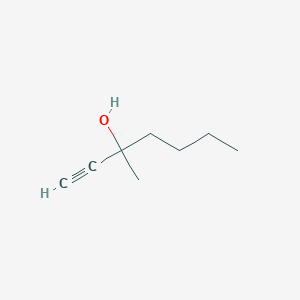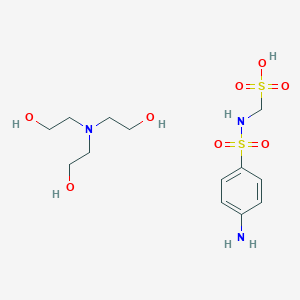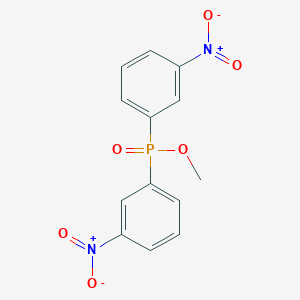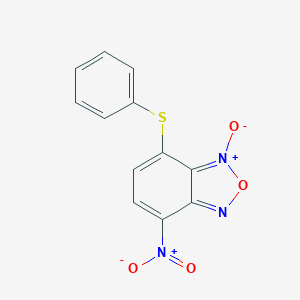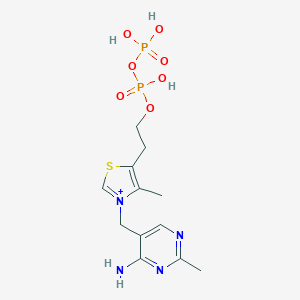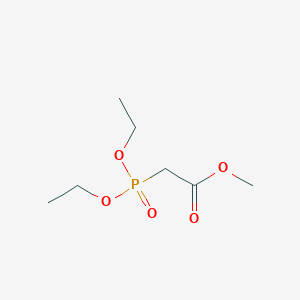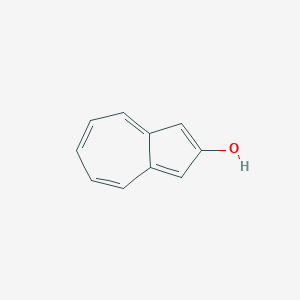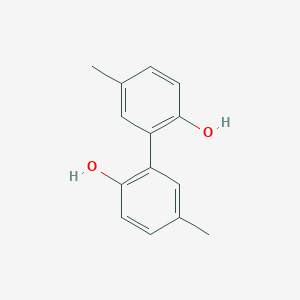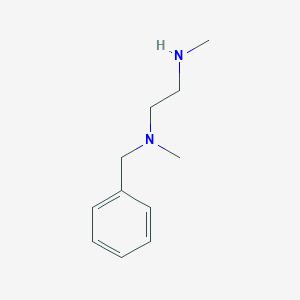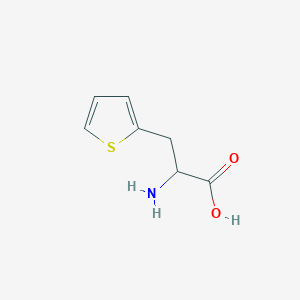
1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene, commonly known as DDNP, is a compound that has been widely used in scientific research due to its unique properties. DDNP is a cyclic nitramine that is structurally similar to other nitramine explosives such as RDX and HMX. However, unlike these explosives, DDNP is not used for its explosive properties but rather for its ability to bind to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
作用机制
DDNP binds to beta-amyloid plaques in the brain through a process known as hydrophobic interaction. The compound has a hydrophobic core that allows it to penetrate the hydrophobic environment of the beta-amyloid plaque. Once bound, DDNP can be visualized using various imaging techniques as mentioned above.
生化和生理效应
DDNP has been shown to have no significant biochemical or physiological effects on the body. The compound is not toxic and does not accumulate in the body over time. This makes it a safe and effective diagnostic tool for Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using DDNP in lab experiments is its specificity for beta-amyloid plaques. This allows researchers to track the progression of Alzheimer's disease with a high degree of accuracy. However, one limitation of using DDNP is its high cost. The compound is relatively expensive to synthesize, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving DDNP. One area of interest is the development of new imaging techniques that can improve the visualization of beta-amyloid plaques in the brain. Another area of interest is the development of new compounds that can bind to other protein aggregates that are associated with neurodegenerative diseases. Finally, researchers are also exploring the potential use of DDNP as a therapeutic agent for Alzheimer's disease.
合成方法
DDNP can be synthesized through a multistep process that involves the reaction of 1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene with nitric acid and sulfuric acid. The resulting product is then treated with sodium hydroxide to form DDNP. This synthesis method has been well established and has been used in numerous scientific studies.
科学研究应用
DDNP has been used extensively in scientific research as a diagnostic tool for Alzheimer's disease. The compound is able to bind specifically to beta-amyloid plaques in the brain, which can be visualized using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This allows researchers to track the progression of the disease and evaluate the effectiveness of potential treatments.
属性
CAS 编号 |
16641-30-8 |
|---|---|
产品名称 |
1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene |
分子式 |
C15H26Cl2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
4,7-dichloro-4,7-dimethyl-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H26Cl2/c1-10(2)11-5-8-15(4,17)13-6-7-14(3,16)9-12(11)13/h10-13H,5-9H2,1-4H3 |
InChI 键 |
MVELFXADPKFEEW-RMEBNNNOSA-N |
手性 SMILES |
CC(C)[C@@H]1CC[C@]([C@H]2[C@H]1C[C@@](CC2)(C)Cl)(C)Cl |
SMILES |
CC(C)C1CCC(C2C1CC(CC2)(C)Cl)(C)Cl |
规范 SMILES |
CC(C)C1CCC(C2C1CC(CC2)(C)Cl)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



